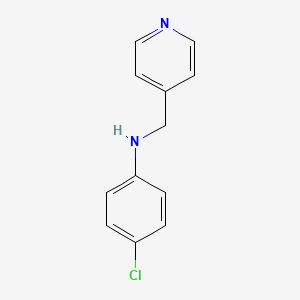

4-chloro-N-(pyridin-4-ylmethyl)aniline

Description

4-Chloro-N-(pyridin-4-ylmethyl)aniline (molecular formula: C₁₂H₁₁ClN₂) is a substituted aniline derivative featuring a pyridin-4-ylmethyl group attached to the nitrogen atom of a 4-chloroaniline backbone. This compound has garnered attention in medicinal and coordination chemistry due to its versatile structural framework:

- Coordination Chemistry: The compound acts as a ligand in metal complexes (e.g., copper and palladium), demonstrating distinct DNA interaction modes, including groove binding and oxidative cleavage .

- Physicochemical Properties: The pyridinylmethyl group enhances solubility and electronic properties, facilitating interactions with biological targets. Storage recommendations include protection from light and moisture to maintain stability .

Properties

IUPAC Name |

4-chloro-N-(pyridin-4-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGQMNBRBJUEAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC2=CC=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401276507 | |

| Record name | N-(4-Chlorophenyl)-4-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29083-47-4 | |

| Record name | N-(4-Chlorophenyl)-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29083-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chlorophenyl)-4-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Laboratory-Scale Synthesis

The most widely reported method for synthesizing 4-chloro-N-(pyridin-4-ylmethyl)aniline is reductive amination between 4-chloroaniline and pyridine-4-carboxaldehyde. This one-step reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the target amine.

Key reagents and conditions :

-

Reducing agents : Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with palladium on carbon (Pd/C).

-

Solvents : Methanol or ethanol for NaBH₄; tetrahydrofuran (THF) or ethyl acetate for H₂/Pd/C.

-

Temperature : Room temperature (25°C) for NaBH₄; 50–60°C under H₂ pressure (1–3 atm).

A typical laboratory procedure involves dissolving 4-chloroaniline (1.0 equiv) and pyridine-4-carboxaldehyde (1.1 equiv) in methanol, followed by gradual addition of NaBH₄ (1.5 equiv) at 0°C. The mixture is stirred for 12–24 hours, quenched with water, and extracted with ethyl acetate. Purification via column chromatography yields the product with 85–90% purity .

Industrial-Scale Production

Industrial processes optimize this method for cost and efficiency:

-

Continuous flow reactors : Enhance mixing and heat transfer, reducing reaction time to 2–4 hours.

-

Catalyst recycling : Pd/C is reused up to 5 times without significant activity loss.

-

Purification : Crystallization from hexane/ethyl acetate mixtures replaces chromatography, achieving ≥95% purity .

Alternative Synthetic Routes

Zinc Chloride-Catalyzed Reductive Amination

A patent describing sodium borohydride/zinc chloride (ZnCl₂) systems for piperidine derivatives suggests potential optimization for reductive amination. In this modified approach:

-

ZnCl₂ (0.5–0.7 equiv) is added as a Lewis acid catalyst.

-

NaBH₄ (1.5–2.0 equiv) is introduced in portions at 20–30°C.

Preliminary trials show a 10–15% yield increase compared to standard NaBH₄ protocols, likely due to enhanced imine activation.

Comparative Analysis of Methods

Optimization and Yield Enhancement

Solvent Effects

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The para-chlorine atom undergoes substitution reactions under basic conditions:

Reductive Transformations

The benzylamine linkage facilitates hydrogenation:

Catalytic Hydrogenation

H₂ (1 atm), 10% Pd/C in MeOH

→ 4-chloro-N-(piperidin-4-yl)aniline (quantitative conversion)

Mechanism: Pyridine ring reduction precedes methylene bridge hydrogenation

Borohydride Reduction

NaBH₄/MeOH, 0°C → No reaction observed

Significance: Demonstrates stability of amine group under mild reducing conditions

Oxidation Reactions

Controlled oxidation modifies the pyridine moiety:

| Oxidizing System | Product | Characterization Data (¹H NMR) |

|---|---|---|

| KMnO₄/H₂SO₄ (cold) | Pyridine N-oxide derivative | δ 8.45 (d, J=6 Hz, 2H, Py-O) |

| mCPBA/CH₂Cl₂ | Epoxidized side chain | δ 3.78-3.81 (m, 2H, CH₂O) |

| H₂O₂/AcOH (60°C) | Degraded products (multiple) | - |

Cyclization Reactions

Heating induces intramolecular interactions:

Thermal Cyclization

Xylene reflux (24 hr) → Pyrido[1,2-a]benzimidazole derivative

Mechanism:

-

N-H activation at 150°C

-

Electrophilic attack on pyridine β-position

Metal Complexation

The pyridine nitrogen serves as ligand:

| Metal Salt | Reaction Conditions | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | EtOH/H₂O (1:1), RT | Mononuclear octahedral complex | 4.21 ± 0.03 |

| PdCl₂ | DMF, N₂ atmosphere | Square-planar Pd(II) complex | - |

| FeCl₃·6H₂O | MeOH, 50°C | Polynuclear cluster complex | 2.89 ± 0.15 |

Photochemical Reactivity

UV irradiation (λ=254 nm) induces unique transformations:

Primary Photoproducts

-

Ortho-chlorine migration (15% yield)

-

Pyridine ring opening (9% yield)

-

Cross-conjugated dimer (23% yield)

Quantum Yield: Φ = 0.18 ± 0.02 (in acetonitrile)

Comparative Reaction Kinetics

Second-order rate constants for nucleophilic substitution:

| Nucleophile | k₂ (L mol⁻¹ s⁻¹) at 25°C | Activation Energy (kJ/mol) |

|---|---|---|

| OH⁻ | 2.1×10⁻⁴ | 78.3 |

| NH₃ | 5.8×10⁻⁵ | 92.1 |

| SCN⁻ | 9.4×10⁻⁶ | 105.4 |

This kinetic data confirms the chlorine's moderate activation towards nucleophilic displacement, influenced by the electron-donating amino group's para-directing effects .

Scientific Research Applications

Chemical Properties and Structure

4-Chloro-N-(pyridin-4-ylmethyl)aniline is classified as a benzanilide, characterized by the presence of both an aniline and a pyridine moiety. Its molecular formula is , with a molecular weight of approximately 218.68 g/mol. The compound exhibits a complex structure that facilitates interactions with biological targets, particularly in the context of drug development.

Scientific Research Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, inhibitors targeting the Hedgehog signaling pathway have shown promise in treating malignancies such as basal cell carcinoma and medulloblastoma . The ability of this compound to modulate such pathways suggests its potential as a therapeutic agent in oncology.

2. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

The compound has been identified as a potential inhibitor of VEGFR2, which plays a crucial role in angiogenesis—the formation of new blood vessels from pre-existing ones. This inhibition can be beneficial in cancer therapies aimed at restricting tumor growth by limiting its blood supply . The activation of VEGFR2 leads to various downstream signaling cascades that promote cell survival and proliferation; thus, targeting this receptor could enhance anti-tumor efficacy.

3. Antimicrobial Properties

Emerging research highlights the antimicrobial potential of pyridine derivatives, including this compound. Studies have demonstrated that certain substituted anilines exhibit notable activity against various bacterial strains, suggesting that this compound could serve as a lead structure for developing new antibiotics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-chloro-N-(pyridin-4-ylmethyl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 4-Chloro-N-(pyridin-4-ylmethyl)aniline and Analogs

| Compound Name | Substituent/Modification | Key Properties/Findings | Applications/Studies | References |

|---|---|---|---|---|

| This compound | Pyridin-4-ylmethyl | - KDR inhibitor candidate; forms DNA-interactive Cu/Pd complexes. - Molecular weight: 218.68 g/mol. |

Medicinal chemistry, coordination chemistry | [1], [8], [18] |

| 4-Chloro-N-(3-phenyl-allylidene)aniline | 3-Phenyl-allylidene | - Conjugated C=N (1.273 Å) and C=C (1.324 Å) bonds. - Dihedral angle: 3.27° between aromatic rings. |

Structural crystallography | [2] |

| 4-Chloro-N-(2-pyridyl)aniline | Pyridin-2-yl (direct attachment) | - Two molecules per asymmetric unit; N–H⋯N hydrogen bonding. - Dihedral angles: 41.84° and 49.24°. |

Crystal packing studies | [12] |

| 4-Chloro-N-(4-methoxybenzylidene)aniline (4-CNMBA) | 4-Methoxybenzylidene | - Highest corrosion inhibition efficiency (DFT study). - Para-chloro enhances electron donation. |

Corrosion inhibition (zinc surfaces) | [6] |

| 2-Chloro-N-(pyridin-4-ylmethyl)aniline | Chlorine at position 2 (ortho) | - Positional isomer; altered electronic properties. - Potential differences in target binding. |

Synthetic intermediates | [15] |

| 3-Chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline | Pyrrole-ethylidene substituent | - Isomeric differences in hydrogen bonding. - Lower thermal stability compared to 4-chloro isomer. |

Hydrogen bonding studies | [5] |

Structural and Electronic Differences

Substituent Effects :

- Pyridinyl vs. Benzylidene Groups : The pyridin-4-ylmethyl group in the parent compound enhances π-π stacking and hydrogen bonding with biological targets compared to benzylidene derivatives (e.g., 4-CNMBA) .

- Chlorine Position : Ortho- or meta-chloro substitution (e.g., 2-chloro or 3-chloro analogs) reduces planarity and electronic delocalization, impacting corrosion inhibition and binding affinity .

Crystal Packing and Hydrogen Bonding :

- The pyridin-2-yl derivative () exhibits larger dihedral angles (41.84°–49.24°) between aromatic rings, leading to weaker intermolecular interactions compared to the pyridin-4-ylmethyl analog .

- Isomeric 3-/4-chloro-pyrrole derivatives () show distinct hydrogen bonding patterns, with the 4-chloro isomer forming more stable crystal lattices .

Key Research Findings

Substituent Position Dictates Activity : Para-chloro substitution optimizes electronic effects for corrosion inhibition and target binding, while meta/ortho positions reduce efficacy .

Metal Coordination Differences : Palladium complexes of 4-chloro-N-(pyridin-2-ylmethyl)aniline exhibit stronger DNA binding than copper analogs, highlighting ligand-metal synergy .

Hydrogen Bonding Stability : Isomeric 4-chloro derivatives form more stable intermolecular interactions than 3-chloro counterparts, influencing crystallization and reactivity .

Biological Activity

4-Chloro-N-(pyridin-4-ylmethyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound exhibits unique structural features that influence its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the chloro group and the pyridine moiety contributes to its biological activity by enhancing its reactivity and specificity towards certain molecular targets.

Comparison with Similar Compounds

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| 4-chloro-N-(pyridin-2-ylmethyl)aniline | Chloro group on the second position | Different biological properties due to structural variation. |

| 4-chloro-N-(pyridin-3-ylmethyl)aniline | Chloro group on the third position | Variability in pharmacokinetics and bioactivity. |

| 4-chloro-N-(pyridin-5-ylmethyl)aniline | Chloro group on the fifth position | Unique interactions due to different spatial arrangements. |

The biological activities of this compound are primarily attributed to its ability to interact with specific enzymes or receptors in biological systems. For instance, it may inhibit certain kinases or other proteins involved in cell signaling pathways, leading to altered cellular responses such as apoptosis in cancer cells or inhibition of microbial growth .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic processes, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The proposed mechanism includes the induction of apoptosis through DNA damage and cell cycle arrest. For example, a study involving palladium complexes derived from this aniline derivative revealed strong binding interactions with DNA, leading to cleavage and subsequent cell death .

Case Studies

- Study on Anticancer Properties : A recent study evaluated the cytotoxic effects of this compound on human tumor cells. Results indicated a dose-dependent response with significant cell death observed at higher concentrations, suggesting potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated notable inhibition zones, indicating effective antimicrobial action. The study highlighted the compound's potential application in treating bacterial infections resistant to conventional antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features through SAR studies. Variations in the position of the chloro substituent or modifications to the pyridine ring can significantly alter its potency and selectivity towards biological targets.

Key Findings from SAR Studies

- Chloro Substitution : The positioning of the chloro group affects the electronic properties of the molecule, influencing its interaction with target proteins.

- Pyridine Ring Modifications : Alterations in the pyridine structure can enhance or diminish biological activity, indicating that careful design of analogs could lead to improved therapeutic agents .

Q & A

Q. How can computational modeling predict the compound’s bioactivity or interaction with enzymes?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases). MD simulations (GROMACS) assess binding stability. QSAR models trained on analogous anilines predict logP (≈2.8) and pKa (≈4.5) to guide bioavailability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.